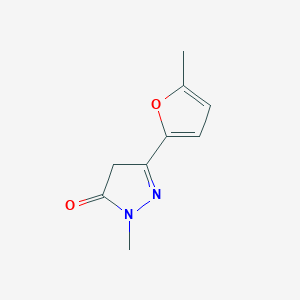

1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Description

Historical Development of Pyrazolone Chemistry

Pyrazolone chemistry originated in 1883 with Ludwig Knorr’s condensation of ethyl acetoacetate and phenylhydrazine, yielding the first pyrazolone derivative, antipyrine (phenazone). This discovery marked the beginning of synthetic pharmaceuticals, as antipyrine became widely used for its antipyretic and analgesic properties. Over the next decades, structural modifications led to derivatives like aminophenazone and dipyrone, which dominated clinical use until safety concerns emerged in the mid-20th century.

Table 1: Milestones in Pyrazolone Chemistry

The structural versatility of pyrazolones—enabled by lactam–lactim tautomerism and substituent flexibility—has sustained their relevance. Early derivatives focused on N-alkyl or N-aryl groups to stabilize the 3-pyrazolone isomer, while modern work explores hybrid systems with heteroaromatic appendages.

Significance of 1-Methyl-3-(5-Methylfuran-2-Yl)-4,5-Dihydro-1H-Pyrazol-5-One in Heterocyclic Chemistry

This compound (C₉H₁₀N₂O₂, MW 178.19) combines a pyrazolone core with a 5-methylfuran substituent, creating a hybrid structure with distinct electronic and steric properties. The furan ring’s electron-rich oxygen atom and conjugated π-system enhance intermolecular interactions, making it a valuable ligand or pharmacophore. Key features include:

- Tautomeric Stability : The 4,5-dihydro-1H-pyrazol-5-one structure avoids lactam–lactim interconversion, simplifying spectroscopic characterization.

- Substituent Effects : The 5-methylfuran group introduces hydrophobicity and rigid geometry, favorable for binding to enzymatic pockets.

Table 2: Structural Comparison with Classical Pyrazolones

The furan-modified pyrazolone has been utilized in molecular docking studies to probe CES2 active sites, demonstrating stronger binding affinity than earlier derivatives.

Research Evolution and Current Scientific Context

Recent advances in pyrazolone chemistry emphasize targeted functionalization for biological and industrial applications. The synthesis of 1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one exemplifies modern strategies combining heterocyclic condensation (e.g., Knorr-type reactions) with cross-coupling to introduce aromatic substituents. Key research areas include:

Enzyme Inhibition :

Synthetic Methodologies :

Table 3: Recent Studies on Furan-Functionalized Pyrazolones (2021–2025)

Current work explores this compound’s utility in fluorescence probes and metal–organic frameworks, leveraging its rigid, planar structure.

Properties

IUPAC Name |

2-methyl-5-(5-methylfuran-2-yl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-3-4-8(13-6)7-5-9(12)11(2)10-7/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEHAGNCUFDSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NN(C(=O)C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 5-methylfuran-2-carbaldehyde and 1-methyl-3-aminopyrazole in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of high-efficiency catalysts.

Chemical Reactions Analysis

1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring or the pyrazolone core can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one serves as a key intermediate for developing more complex molecules. Its unique structure allows it to act as a building block in synthesizing various organic compounds, particularly those used in materials science.

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate in the preparation of heterocyclic compounds. |

| Material Science | Potential use in developing organic semiconductors and conductive polymers. |

Biology

The compound shows promise in biological research due to its ability to interact with various biological targets. Studies have indicated that pyrazole derivatives possess significant antimicrobial, anti-inflammatory, and anticancer activities.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of several pyrazole derivatives, including 1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one. Results demonstrated that these compounds inhibited bacterial growth effectively against strains such as E. coli and Staphylococcus aureus .

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains. |

| Anti-inflammatory | Potential to inhibit inflammatory pathways based on structure. |

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its structural features suggest it could modulate biological pathways relevant to disease treatment.

Potential Therapeutic Applications:

- Anticancer Agents: Preliminary studies indicate that pyrazole derivatives may inhibit cancer cell proliferation.

- Enzyme Inhibition: The compound's ability to bind to enzyme active sites presents opportunities for drug development targeting specific diseases.

| Therapeutic Use | Evidence |

|---|---|

| Anticancer | Inhibition of cancer cell lines in vitro. |

| Enzyme Inhibitors | Binding studies suggest potential for drug design targeting specific enzymes. |

Industry

The electronic properties of 1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one make it suitable for applications in advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Industry Applications:

- Organic Electronics: Utilized in the development of OLEDs due to its conductive properties.

- Photovoltaics: Investigated for use in solar energy conversion technologies.

Mechanism of Action

The mechanism of action of 1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with analogs:

Key Observations:

- Trifluoromethyl-substituted analogs (e.g., ) exhibit higher melting points (178°C) due to increased molecular rigidity and intermolecular interactions . Thienyl and benzoyl substituents () contribute to higher molecular weights (>300 g/mol), which may limit solubility but improve target binding in pesticidal applications .

Pesticidal and Fungicidal Activity

- Trifluoromethyl Pyrazolones (e.g., ): Derivatives with -CF₃ groups show potent fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (50 μg/mL, >50% inhibition) . Molecular docking studies indicate that the carbonyl group in these compounds interacts strongly with the succinate dehydrogenase (SDH) enzyme, a key target in fungicides .

Antimicrobial Activity

- Furan-Containing Pyrazolones (e.g., ): Derivatives like 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole exhibit antimicrobial properties, with melting points >180°C and notable activity against bacterial and fungal pathogens .

- Aminopyridinyl Derivatives (): The 5-aminopyridinyl group enhances solubility and hydrogen-bonding capacity, making these compounds candidates for antibacterial applications .

SAR-Inducing Activity

- BAPP (): This pyrazolone derivative acts downstream of salicylic acid (SA) biosynthesis in plant SAR pathways. Its dichloro-hydroxybenzylidene group is critical for binding to signaling proteins .

- Target Compound : The absence of chlorinated substituents suggests a different mechanism, possibly involving furan-mediated interactions with plant receptors.

Research Findings and Trends

Substituent-Driven Activity Modulation

- Electron-Withdrawing Groups (-CF₃) : Enhance pesticidal activity but may reduce solubility .

- Aromatic/Heterocyclic Substituents (Furan, Thienyl) : Improve antimicrobial and herbicidal profiles due to π-π stacking and hydrophobic interactions .

- Polar Groups (Aminopyridinyl): Increase solubility and bioavailability, favoring pharmaceutical applications .

Molecular Docking Insights

Biological Activity

1-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, which is known for its pharmacological potential. The molecular formula for 1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one is , and its structure can be depicted as follows:

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study indicated that modifications in the pyrazole structure could enhance antimicrobial efficacy, suggesting a structure-activity relationship (SAR) .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, highlighting their potential in treating inflammatory conditions .

Cytotoxicity Against Cancer Cells

A significant aspect of the biological activity of 1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one is its cytotoxicity against cancer cell lines. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The cytotoxic effects were evaluated using assays such as the MTT assay and Brine-Shrimp Lethality Assay .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The pyrazole ring facilitates binding to enzymes and receptors involved in inflammatory pathways and cell proliferation. Additionally, the presence of the methylfuran group may enhance lipophilicity, improving cellular uptake and bioavailability .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|---|

| 1-Methyl-3-(5-Methylfuran-2-Yl)-4,5-Dihydro-Pyrazol | Structure | Moderate | High | High |

| 1-Acetyl-Pyrazole Derivative | Structure | High | Moderate | Moderate |

| 3-(Substituted Phenyl) Pyrazole | Structure | Low | High | Low |

Case Studies

Case Study 1: Anticancer Properties

A recent study investigated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that modifications at the 3-position of the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells (MCF7). The most potent derivative showed an IC50 value below 10 µM.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of pyrazole derivatives. It was found that these compounds inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators in macrophages. This suggests a potential therapeutic application in chronic inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A key approach involves reacting hydrazine hydrate with α,β-unsaturated ketones (e.g., 1-(5-substitutedphenyl)prop-2-en-1-one) in acetic acid under reflux for 5–6 hours . Alternatively, intermediates like 2-((5-methylfuran-2-yl)methylene)malononitrile can be reacted with aldehydes or thiourea in the presence of catalysts (e.g., piperidine) to construct fused heterocyclic frameworks . Yield optimization often requires adjusting solvent polarity (ethanol or DMF/EtOH mixtures) and temperature .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydropyrazole ring protons at δ 3.1–4.5 ppm, furan protons at δ 6.2–7.1 ppm) and confirms substitution patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1650 cm⁻¹, NH stretch ~3200 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight via ESI-MS or HRMS, with characteristic fragmentation patterns for the pyrazolone-furan system .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., from ethanol/DMSO). Data collection at 296 K with MoKα radiation (λ = 0.71073 Å) is typical. Refinement uses SHELXL (e.g., SHELX-2018) for anisotropic displacement parameters and hydrogen bonding analysis. R-factors <0.06 indicate high precision . ORTEP-3 or Mercury software visualizes thermal ellipsoids and packing diagrams .

Advanced Research Questions

Q. How can this compound function as a selective fluorescent sensor for heavy metal ions like Cd²⁺?

- Methodological Answer : The pyrazoline-furan moiety exhibits chelation-enhanced fluorescence (CHEF). Experimental protocols include:

- Fluorescence Titration : Monitor emission intensity (λ_ex = 350 nm, λ_em = 450–500 nm) upon incremental Cd²⁺ addition in DMSO/H₂O .

- Selectivity Testing : Compare responses with competing ions (e.g., Hg²⁺, Pb²⁺) using Job’s plot and Benesi-Hildebrand analysis to determine binding stoichiometry (typically 1:1) and detection limits (e.g., ~10⁻⁸ M) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to validate metal-ligand interactions .

Q. What strategies resolve contradictions in reported pharmacological activities (e.g., antioxidant vs. antidiabetic effects)?

- Methodological Answer :

- Dose-Response Studies : Test across concentrations (e.g., 10–100 µM) to identify therapeutic windows. For example, DPPH scavenging (IC₅₀ ~25 µM) vs. streptozotocin-induced diabetes models (effective dose ~50 mg/kg) .

- Assay Standardization : Use positive controls (e.g., ascorbic acid for antioxidants, metformin for antidiabetic assays) and replicate under identical conditions (pH, temperature) .

- Mechanistic Profiling : Combine in vitro enzyme inhibition (e.g., α-glucosidase) with in vivo oxidative stress markers (e.g., MDA, SOD levels) .

Q. What computational methods model this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., CD38 for antidiabetic activity). Grid boxes centered on active sites (e.g., 20 ų) and Lamarckian GA parameters optimize poses .

- MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force fields to assess stability (RMSD <2 Å) and hydrogen bond persistence .

- QSAR Modeling : Derive regression models (e.g., PLS) using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict activity .

Q. How can researchers optimize synthetic yields for complex derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., piperidine, DBU) and acids (e.g., p-TsOH) in cyclocondensation reactions. Piperidine in ethanol boosts yields to >80% .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining yields .

- Workup Optimization : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (DMF/EtOH) for purity >95% .

Q. What experimental approaches validate metal complexation by this compound?

- Methodological Answer :

- Job’s Plot : Vary mole ratios (0.1–0.9) of compound and metal salt in UV-vis titration to confirm 1:1 or 2:1 stoichiometry .

- Magnetic Susceptibility : Use Gouy balance to assess paramagnetism (e.g., µ_eff ~5.9 BM for octahedral Cd²⁺ complexes) .

- XPS Analysis : Detect binding energy shifts in N 1s (399–401 eV) and O 1s (531–533 eV) orbitals post-complexation .

Q. How does the compound’s stability under varying experimental conditions affect reproducibility?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .

- pH Stability : Incubate in buffers (pH 2–12) for 24h; monitor via HPLC for degradation (e.g., <5% degradation at pH 7) .

- Light Sensitivity : Store solutions in amber vials; compare UV-vis spectra before/after 48h light exposure .

Q. How are contradictory crystallographic data (e.g., bond length discrepancies) resolved?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning .

- Hydrogen Bonding Analysis : Compare DFT-calculated (e.g., B3LYP) vs. experimental bond lengths (e.g., C=O: 1.22 Å calc. vs. 1.24 Å obs.) .

- Cross-Validation : Deposit structures in Cambridge Structural Database (CSD) to benchmark against similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.